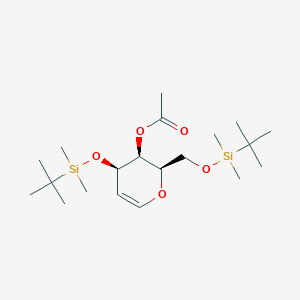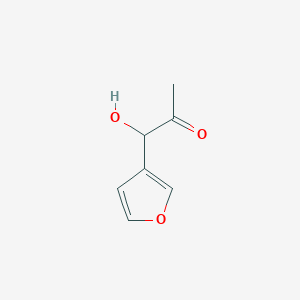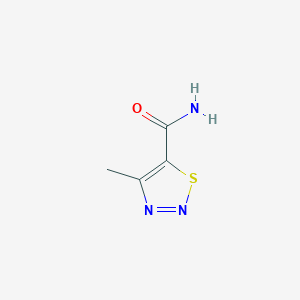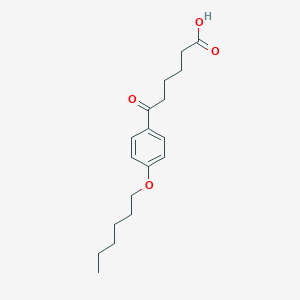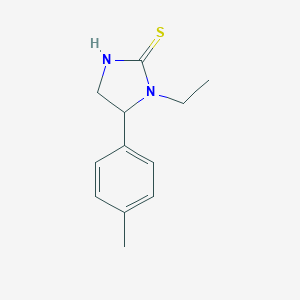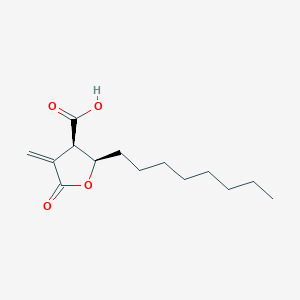
Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Overview
Description
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine ligand with the chemical formula C16H7F12P and a molecular weight of 458.18 g/mol . This compound is known for its use in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings .
Mechanism of Action
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is primarily used as a ligand in various catalytic reactions . Its primary targets are the reactants in these reactions, where it plays a crucial role in facilitating the reaction process.
Mode of Action
This compound interacts with its targets by binding to them and promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. It is commonly used in buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, hiyama coupling, and heck reactions .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism or reaction system.
Result of Action
The result of this compound’s action is the successful facilitation of various reactions. For example, it can be used as a catalyst in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility might affect its performance in different solvents. Additionally, its melting point (69-73 °C ) could also influence its stability under different temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine typically involves the reaction of 3,5-di(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-di(trifluoromethyl)phenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Transition Metal Catalysts: Palladium, nickel, and rhodium are frequently used.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly employed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
Bis(3,5-di(trifluoromethyl)phenyl)phosphine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is unique due to its high electron-withdrawing trifluoromethyl groups, which enhance its ability to stabilize transition metal complexes. This property makes it particularly effective in catalytic reactions, offering higher efficiency and selectivity compared to similar compounds .
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIBIWGQUJMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408397 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166172-69-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


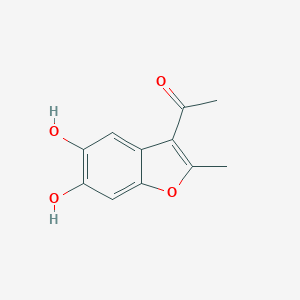


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
